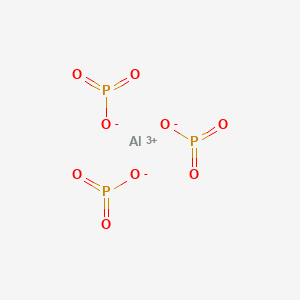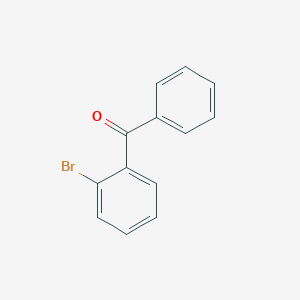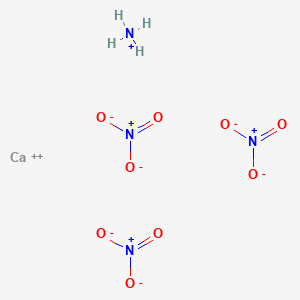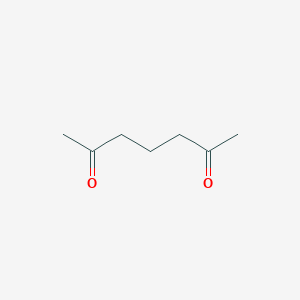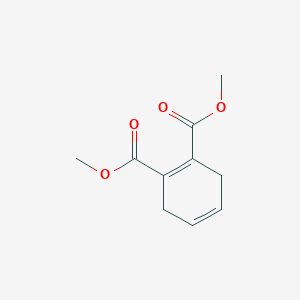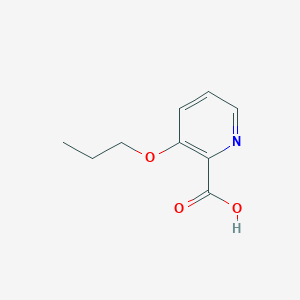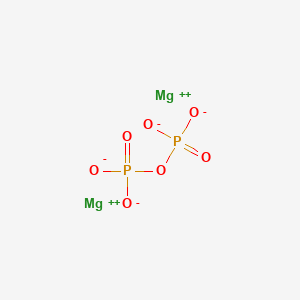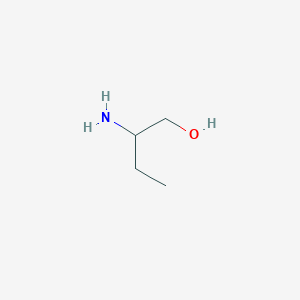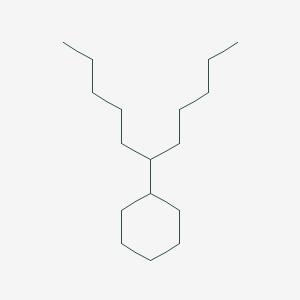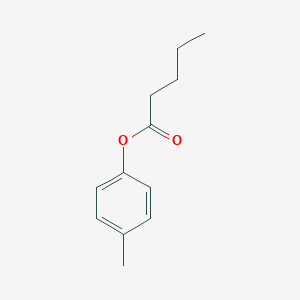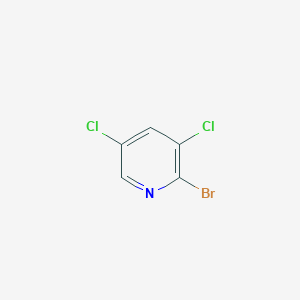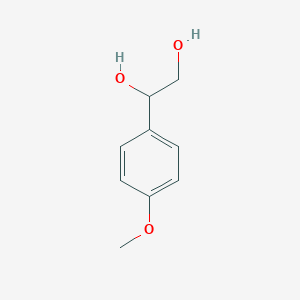
Dirhenium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirhenium trioxide is a chemical compound with the molecular formula Re2O3. It is a rare and valuable material that has gained significant attention in the scientific community due to its unique properties and potential applications. Dirhenium trioxide has a wide range of applications in various fields, including catalysis, electrochemistry, and material science.
Mécanisme D'action
The mechanism of action of dirhenium trioxide is not yet fully understood. However, it is believed that its catalytic activity is due to the presence of rhenium-oxygen bonds, which are highly reactive and can participate in various chemical reactions. In electrochemical devices, dirhenium trioxide acts as an electrode material, where it undergoes redox reactions to store and release energy. In material science, dirhenium trioxide exhibits unique properties, such as high conductivity and magnetic susceptibility, which make it an attractive material for various applications.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of dirhenium trioxide. However, studies have shown that it is relatively non-toxic and does not exhibit significant adverse effects on living organisms. Further research is needed to fully understand the potential effects of dirhenium trioxide on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dirhenium trioxide is its unique properties, which make it an attractive material for various applications. It exhibits excellent catalytic activity, high conductivity, and magnetic susceptibility, among other properties. However, one of the limitations of dirhenium trioxide is its high cost and limited availability, which can make it difficult to obtain in large quantities for lab experiments.
Orientations Futures
There are several future directions for the study of dirhenium trioxide. One area of focus is the development of new synthesis methods that can produce dirhenium trioxide in larger quantities and at a lower cost. Another area of focus is the exploration of new applications for dirhenium trioxide, such as in the development of new materials and devices. Additionally, further research is needed to fully understand the mechanism of action of dirhenium trioxide and its potential effects on biological systems.
Méthodes De Synthèse
Dirhenium trioxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. One of the most common methods is the solid-state reaction, which involves heating rhenium metal powder and rhenium trioxide powder in the presence of oxygen. Another method is hydrothermal synthesis, which involves reacting rhenium metal powder and rhenium trioxide powder in a high-pressure and high-temperature water solution. The sol-gel method involves the reaction of rhenium metal alkoxide with water to form a gel, which is then heated to form dirhenium trioxide.
Applications De Recherche Scientifique
Dirhenium trioxide has been extensively studied for its potential applications in catalysis, electrochemistry, and material science. It has been found to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the hydrolysis of esters. Dirhenium trioxide has also been used as an electrode material in electrochemical devices, such as batteries and fuel cells. In material science, dirhenium trioxide has been explored for its potential applications in the development of new materials, such as superconductors and semiconductors.
Propriétés
Numéro CAS |
12060-05-8 |
|---|---|
Nom du produit |
Dirhenium trioxide |
Formule moléculaire |
O7Re2-14 |
Poids moléculaire |
484.41 g/mol |
Nom IUPAC |
oxygen(2-);rhenium |
InChI |
InChI=1S/7O.2Re/q7*-2;; |
Clé InChI |
ASCDQPSSGQOUOI-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Autres numéros CAS |
12624-27-0 |
Synonymes |
dirhenium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
